High-Yield Synthesis of Naphthalene, 1-[(chloromethyl)sulfinyl]- via Selective Sulfide Oxidation
The target sulfoxide can be synthesized with high efficiency (89% yield) from its corresponding sulfide, (chloromethyl)(naphthalene-1-yl)sulfane, using a novel oxidation method with HNO₃ and P₂O₅ on silica gel [1]. This yield establishes a performance benchmark for evaluating commercial sourcing and in-house synthetic routes. While direct comparative yield data for alternative oxidation methods on this specific sulfide are not available in the cited source, the reported 89% yield under mild conditions provides a quantitative baseline for procurement and process development [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 89% |
| Comparator Or Baseline | No direct comparator; baseline established for target compound. |
| Quantified Difference | N/A |
| Conditions | Oxidation of (chloromethyl)(naphthalene-1-yl)sulfane with HNO₃, P₂O₅ on silica gel, water as solvent, 0.08 h [1]. |
Why This Matters
This high-yield synthetic route demonstrates a reliable method for producing the compound, informing cost-effective procurement or in-house synthesis decisions.
- [1] Molaid. 1-Chloromethanesulfinyl-naphthalene | 653602-03-0. Retrieved from https://www.molaid.com. View Source
